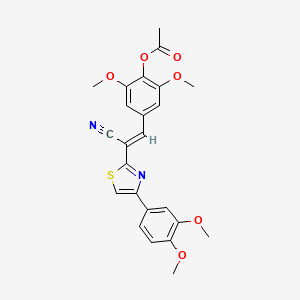

(E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Description

Properties

IUPAC Name |

[4-[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6S/c1-14(27)32-23-21(30-4)9-15(10-22(23)31-5)8-17(12-25)24-26-18(13-33-24)16-6-7-19(28-2)20(11-16)29-3/h6-11,13H,1-5H3/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXHYYPQZCJSOE-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Thiazole Ring : Known for contributing to various biological activities.

- Cyano Group : Enhances lipophilicity and may improve pharmacokinetic properties.

- Methoxy Groups : These groups are known to influence the compound's solubility and biological interactions.

The molecular formula is with a molecular weight of approximately 431.55 g/mol.

The biological activity of this compound primarily involves its interaction with specific biological targets implicated in cancer pathways. The following mechanisms have been identified:

- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Enzymes : It has shown affinity towards enzymes involved in tumor progression, such as SUMO-activating enzyme subunit 1 and ubiquitin-conjugating enzymes, with reported IC50 values in the low micromolar range (e.g., 1.25E+4 nM for one target) .

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole ring and the substitution patterns on the phenyl rings significantly influence the biological activity. For instance:

- The presence of electron-donating groups like methoxy enhances cytotoxicity against cancer cells.

- Variations in the position and type of substituents on the thiazole ring can either enhance or diminish activity, highlighting the importance of precise molecular design.

Case Studies and Research Findings

Several studies have investigated the efficacy of thiazole derivatives, including this compound:

-

Anticancer Activity : A study reported that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than those of standard treatments like doxorubicin .

Compound Cell Line IC50 (µg/mL) Compound 9 Jurkat 1.61 ± 1.92 Compound 10 HT29 1.98 ± 1.22 - Mechanistic Studies : Molecular dynamics simulations have shown that certain modifications to the phenyl ring can enhance binding affinity to target proteins involved in apoptosis .

- Comparative Studies : The compound's activity was compared to other thiazole derivatives, revealing that structural modifications can lead to enhanced or reduced biological efficacy depending on the specific cellular context.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a comparative analysis based on functional groups, spectroscopic characterization, and hypothetical pharmacological relevance.

Structural Analogues

a. Thiazole-Containing Compounds

Thiazole derivatives, such as those isolated from Zygophyllum fabago (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), share heterocyclic frameworks but differ in substitution patterns. For example:

- Zygocaperoside: A triterpenoid saponin with a sugar moiety, lacking the cyano and vinyl groups present in the target compound. Its bioactivity is linked to glycoside-mediated membrane interactions .

b. Methoxy-Substituted Aromatics Compounds like Isorhamnetin-3-O glycoside (a flavonoid) and the target molecule both feature methoxy groups on aromatic rings. However, the target’s 2,6-dimethoxyphenyl acetate group may confer greater lipophilicity compared to the flavonoid’s hydroxylated structure, impacting solubility and bioavailability .

Spectroscopic Characterization

The evidence highlights UV and NMR spectroscopy for structural elucidation. Key differences in spectral data between the target compound and analogs include:

- UV Spectroscopy: The target’s cyano-vinyl-thiazole system would exhibit strong absorption in the 250–300 nm range due to π→π* transitions, distinct from flavonoid-related bands (e.g., Isorhamnetin-3-O glycoside absorbs at 260–360 nm for conjugated dienes) .

- NMR Data :

| Proton/Carbon | Target Compound (Hypothetical) | Zygocaperoside (Observed) | Isorhamnetin-3-O Glycoside (Observed) |

|---|---|---|---|

| Aromatic CH3O | δ 3.85–3.90 (s, 6H, 2,6-OCH3) | δ 1.20–1.50 (sugar CH3) | δ 3.75–3.90 (s, OCH3) |

| Vinyl H | δ 7.50–8.20 (d, J=16 Hz) | – | – |

| Thiazole C=N | – | – | δ 165–170 (C=O glycoside) |

Hypothetical Pharmacological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.